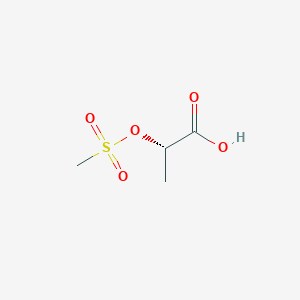
N,N-Bis(3-phenoxypropyl)acetamide
Overview
Description
N,N-Bis(3-phenoxypropyl)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a white crystalline powder that is soluble in organic solvents and has a melting point of 82-84°C.
Mechanism of Action
The mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular signaling pathways. In agriculture, DPA is thought to inhibit the activity of chitin synthase, an enzyme that is essential for the formation of fungal cell walls. In medicine, DPA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been shown to improve cognitive function in Alzheimer's disease patients.
Biochemical and Physiological Effects
DPA has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In agriculture, DPA has been shown to inhibit the growth of several fungal species and to have insecticidal properties against certain insect pests. In medicine, DPA has been shown to improve cognitive function in Alzheimer's disease patients and to have potential as a treatment for cancer. In materials science, DPA has been used to synthesize metal-organic frameworks with unique properties.
Advantages and Limitations for Lab Experiments
DPA has several advantages for use in lab experiments, including its high solubility in organic solvents and its potential for use as a drug delivery agent. However, DPA also has some limitations, including its toxicity and the need for careful handling and disposal.
Future Directions
There are several potential future directions for research on DPA. In agriculture, further studies could investigate the effectiveness of DPA as a pesticide and its potential impact on non-target organisms. In medicine, research could focus on optimizing the use of DPA as a drug delivery agent and on developing new treatments for cancer and Alzheimer's disease. In materials science, research could explore the use of DPA in the synthesis of new metal-organic frameworks with unique properties. Overall, DPA has significant potential for use in a variety of fields and is a promising area of research for the future.
Scientific Research Applications
DPA has been studied extensively for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, DPA has been shown to have antifungal and insecticidal properties, making it a promising candidate for use as a pesticide. In medicine, DPA has been investigated for its potential as a drug delivery agent and as a treatment for cancer and Alzheimer's disease. In materials science, DPA has been used as a surfactant and as a component in the synthesis of metal-organic frameworks.
properties
IUPAC Name |
N,N-bis(3-phenoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-18(22)21(14-8-16-23-19-10-4-2-5-11-19)15-9-17-24-20-12-6-3-7-13-20/h2-7,10-13H,8-9,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHGLUTXGUVOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCOC1=CC=CC=C1)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216941 | |
| Record name | Acetamide, N,N-bis(3-phenoxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(3-phenoxypropyl)acetamide | |
CAS RN |
66827-57-4 | |
| Record name | Acetamide, N,N-bis(3-phenoxypropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066827574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N,N-bis(3-phenoxypropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B3055708.png)



![2-[3-(2-Aminophenoxy)propoxy]aniline](/img/structure/B3055713.png)

